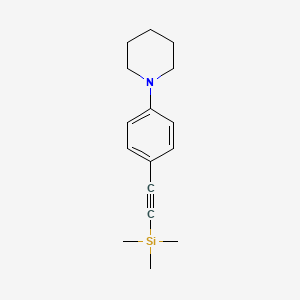

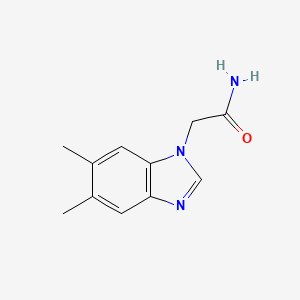

![molecular formula C20H15N3O3S B2497937 甲酸甲酯4-(6-苯基咪唑并[2,1-b]噻唑-3-羧胺基)苯甲酸酯 CAS No. 1021260-38-7](/img/structure/B2497937.png)

甲酸甲酯4-(6-苯基咪唑并[2,1-b]噻唑-3-羧胺基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzimidazole and thiazole compounds involves various chemical strategies, including condensation reactions and the use of specific catalysts. For instance, the synthesis of benzimidazole derivatives often starts from o-phenylenediamine and carboxylic acids via cyclization, followed by N-alkylation to introduce different functional groups (Palled et al., 2012). Similarly, thiazole derivatives have been synthesized using thiuronium salts with carboxylic acid anhydrides, showcasing the diverse methodologies employed in the synthesis of these compounds (Krapivin et al., 1992).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction analysis (XDA), which provides detailed insights into their crystalline structure and molecular conformation. For example, the structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole was elucidated using XDA, revealing the arrangement of benzimidazole and thiazole rings and their substituents (Krapivin et al., 1992).

Chemical Reactions and Properties

Benzimidazole and thiazole derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions include alkylation, acylation, and the formation of Schiff bases, leading to a wide range of compounds with different properties. The reactivity of these compounds is influenced by their molecular structure, particularly the presence and position of nitrogen atoms in the benzimidazole and thiazole rings, which act as sites for chemical modification (Palled et al., 2012).

科学研究应用

抗癌应用

- 苯并咪唑羧酰胺PARP抑制剂,包括ABT-888等化合物,已显示出优异的PARP酶活性和细胞活性,在癌症模型中表现出疗效。这些化合物以其与其他癌症治疗方法结合的良好体内疗效而引人注目(Penning et al., 2009)。

- 含苯并咪唑基团的噻唑并[3,2-a]嘧啶衍生物已被合成并研究其抗肿瘤效果,显示出对几种癌细胞系和癌症进展中重要酶的抑制活性(El‐All等,2015)。

抗炎活性

- 噻唑并[3,2-a]嘧啶衍生物已被合成并测试其抗炎活性,一些化合物与消炎药如消炎痛相比表现出中等活性(Tozkoparan et al., 1999)。

化学合成应用

- 苯基苯甲酸酯的Fries重排反应已在离子熔体中进行,展示了有机合成过程中非常规溶剂的实用性(Harjani et al., 2001)。

- 在常规条件下合成噻唑并[3,2-a]嘧啶和相关化合物已显示出潜在的抗肿瘤活性,说明了噻唑衍生物的合成多样性和生物相关性(Haggam et al., 2017)。

缓蚀作用

- 苯并咪唑衍生物已被研究其在缓蚀中的作用,为了解在酸性环境中金属腐蚀的保护机制提供了见解(Yadav et al., 2013)。

抗微生物活性

- 已合成了新型的3-氨基-5-甲基-2-(烷基硫基)-4-氧代-N-芳基-3,4-二氢噻吩(2,3-d)嘧啶-6-羧酰胺衍生物,显示出对各种菌株的显著抗微生物活性,突显了噻唑和嘧啶衍生物在开发新的抗微生物剂方面的潜力(Kolisnyk et al., 2015)。

作用机制

Target of Action

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of imidazo[2,1-b]thiazole-based chalcones . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers.

Mode of Action

The compound interacts with its targets (cancer cells) by inducing cytotoxic effects . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis . This means that the compound triggers a process of programmed cell death, which is a crucial mechanism for eliminating cancer cells.

Biochemical Pathways

The induction of apoptosis suggests that it may affect pathways related to cell survival and death, including the intrinsic (mitochondrial) pathway of apoptosis .

Result of Action

The primary result of the action of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting the progression of the cancer. In particular, one of the compounds tested exhibited significant cytotoxic activity on MCF-7 cells, with an IC50 value of 9.76 µM .

未来方向

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGELSRWQNPPRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

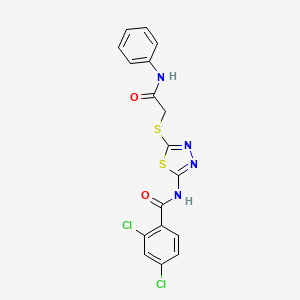

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

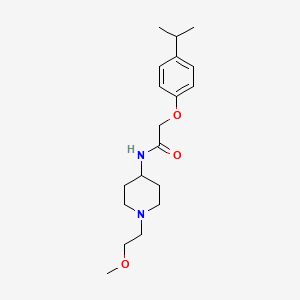

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

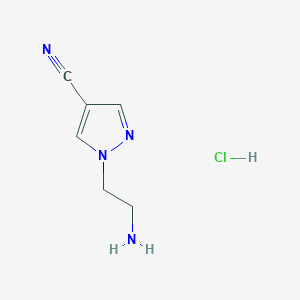

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)